molecular formula C12H7ClO5 B14503630 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione CAS No. 62848-98-0

4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione

Cat. No.: B14503630
CAS No.: 62848-98-0
M. Wt: 266.63 g/mol
InChI Key: SHUQIRWFTLJFHH-UHFFFAOYSA-N
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Description

4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an oxolane-2,3,5-trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione typically involves the reaction of 4-chloro-4-methoxybenzaldehyde with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylaniline
  • 4-Chloro-3-methylphenol
  • 4’-Chloro-2-hydroxy-4-methoxybenzophenone

Uniqueness

4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chloro-substituted aromatic ring and an oxolane-2,3,5-trione moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62848-98-0

Molecular Formula

C12H7ClO5

Molecular Weight

266.63 g/mol

IUPAC Name

4-[chloro-(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione

InChI

InChI=1S/C12H7ClO5/c1-17-7-4-2-6(3-5-7)9(13)8-10(14)12(16)18-11(8)15/h2-5H,1H3

InChI Key

SHUQIRWFTLJFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC2=O)Cl

Origin of Product

United States

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